

# Unveiling 3-Methoxy-2-nitroaniline: A Technical Guide to its Discovery and Synthesis

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## Compound of Interest

Compound Name: **3-Methoxy-2-nitroaniline**

Cat. No.: **B173927**

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This in-depth technical guide explores the discovery and history of **3-Methoxy-2-nitroaniline**, a valuable chemical intermediate. While the precise historical details of its initial synthesis are not extensively documented in readily available literature, this paper constructs a plausible historical context based on the development of analogous compounds. This guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for a likely synthetic route, and a logical visualization of its preparation.

## Physicochemical Properties

The fundamental physicochemical properties of **3-Methoxy-2-nitroaniline** (CAS Number: 16554-47-5) are summarized below, providing a crucial reference for researchers.[\[1\]](#)

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub>	PubChem[1]
Molecular Weight	168.15 g/mol	PubChem[1]
CAS Number	16554-47-5	PubChem[1]
Appearance	Not explicitly stated, likely a crystalline solid	Inferred from related compounds
XLogP3	1.6	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	4	PubChem[1]
Rotatable Bond Count	2	PubChem[1]

## Historical Context and Plausible Discovery

While a definitive record of the first synthesis of **3-Methoxy-2-nitroaniline** is not readily available, its discovery can be situated within the broader context of research into aromatic nitro compounds and their derivatives in the late 19th and early 20th centuries. The synthesis of related isomers, such as 4-methoxy-2-nitroaniline, is well-documented and often involved a multi-step process. A plausible pathway for the initial preparation of **3-Methoxy-2-nitroaniline** would likely have mirrored these established methods, starting from the readily available m-anisidine.

The typical synthetic strategy for analogous methoxy-nitroanilines involves three key steps:

- Acetylation: Protection of the amino group of the parent anisidine to prevent unwanted side reactions during nitration.
- Nitration: Introduction of the nitro group onto the aromatic ring.
- Hydrolysis: Deprotection of the amino group to yield the final product.

This logical progression of reactions was a common approach for the synthesis of substituted anilines during that era of chemical exploration.

## Experimental Protocols: A Plausible Synthesis Route

Based on the well-established synthesis of isomers like 4-methoxy-2-nitroaniline, a detailed experimental protocol for the preparation of **3-Methoxy-2-nitroaniline** can be proposed. This protocol is analogous to the methods used for similar compounds and represents a viable approach for its laboratory synthesis.

### Step 1: Acetylation of m-Anisidine to 3-Methoxyacetanilide

- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve m-anisidine in glacial acetic acid.
- Reagent Addition: Slowly add acetic anhydride to the solution while stirring.
- Reaction Conditions: Gently heat the reaction mixture under reflux for a specified period to ensure complete acetylation.
- Work-up: Cool the reaction mixture and pour it into ice-water to precipitate the 3-methoxyacetanilide.
- Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

### Step 2: Nitration of 3-Methoxyacetanilide to 3-Methoxy-2-nitroacetanilide

- Reaction Setup: In a flask cooled in an ice bath, dissolve the 3-methoxyacetanilide in concentrated sulfuric acid.
- Reagent Addition: Slowly add a nitrating mixture (a combination of concentrated nitric acid and concentrated sulfuric acid) to the solution while maintaining a low temperature to control

the exothermic reaction.

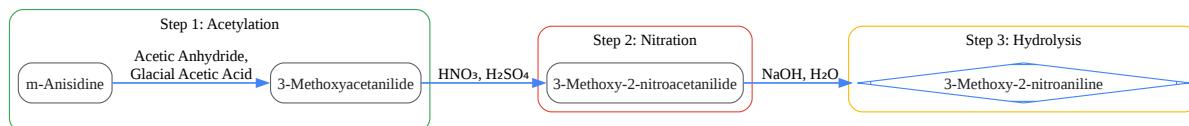
- Reaction Conditions: Stir the mixture at a low temperature for a set duration to allow for the selective nitration at the ortho position to the methoxy group.
- Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the 3-methoxy-2-nitroacetanilide.
- Purification: Collect the product by filtration, wash thoroughly with water to remove residual acid, and dry.

## Step 3: Hydrolysis of 3-Methoxy-2-nitroacetanilide to 3-Methoxy-2-nitroaniline

- Reaction Setup: Suspend the 3-methoxy-2-nitroacetanilide in an aqueous solution of a strong base, such as sodium hydroxide.
- Reaction Conditions: Heat the mixture under reflux to facilitate the hydrolysis of the acetamido group.
- Work-up: Cool the reaction mixture. The **3-Methoxy-2-nitroaniline** product will precipitate out of the solution.
- Purification: Collect the solid by filtration, wash with water until the filtrate is neutral, and dry. Further purification can be achieved by recrystallization.

## Logical Synthesis Pathway

The following diagram illustrates the logical progression of the proposed synthesis for **3-Methoxy-2-nitroaniline**.



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Caption: Proposed synthesis of **3-Methoxy-2-nitroaniline**.

## Conclusion

While the specific historical details surrounding the discovery of **3-Methoxy-2-nitroaniline** are not prominently featured in the available scientific literature, a logical and plausible pathway for its initial synthesis can be inferred from the established methodologies for its isomers. The compound's well-defined physicochemical properties and the outlined synthetic protocol provide a solid foundation for its use in contemporary research and development. This guide serves as a valuable technical resource for professionals in the chemical and pharmaceutical sciences, offering a comprehensive overview of this important chemical intermediate.

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## References

- 1. 3-Methoxy-2-nitroaniline | C7H8N2O3 | CID 10464700 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
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